2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines the structural features of benzothiophene and thiazolone. Benzothiophene is a bicyclic system containing a benzene ring fused with a thiophene ring, while thiazolone is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of benzothiophene derivatives with thiazolone precursors. One common method is the cyclization of benzothiophene-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiophene and thiazolone derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A bicyclic compound with diverse pharmacological activities.
Thiazolone: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazole: A heterocyclic compound with a five-membered ring, similar to thiazolone but with different substitution patterns.
Uniqueness
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its combined structural features of benzothiophene and thiazolone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines a benzothiophene moiety with a thiazolone ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and biological evaluation have garnered attention due to its promising properties.
Chemical Structure
The compound can be represented structurally as follows:
Key Structural Features:
- Benzothiophene Moiety: Contributes to aromatic stability and potential interactions with biological targets.
- Thiazolone Ring: Enhances reactivity and may facilitate various biological activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiazolone structures often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazolones can inhibit the growth of various bacteria and fungi. For instance, similar thiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial potential .
Anticancer Properties
The anticancer activity of thiazole derivatives has been a focal point in recent research. For example, studies involving related compounds have shown their ability to decrease cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The specific mechanisms often involve the induction of apoptosis or cell cycle arrest .
Compound | Cell Line | Viability (%) | p-value |
---|---|---|---|
2a | Caco-2 | 39.8 | <0.001 |
3b | Caco-2 | 31.9 | <0.004 |
Control | Caco-2 | 100 | - |
This table summarizes findings from studies that evaluate the viability of cancer cells upon treatment with thiazole derivatives.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, some studies suggest that compounds in this class can inhibit enzymes such as tyrosinase, which is crucial in melanin production and can be linked to various skin disorders and cancers .
Case Studies
Several case studies have explored the efficacy of thiazolone derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated the effects of various thiazolone compounds on Caco-2 and A549 cell lines, revealing significant reductions in cell viability with specific derivatives showing enhanced activity due to structural modifications .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens, demonstrating effective inhibition at low concentrations .
Properties
CAS No. |
918107-62-7 |
---|---|
Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-5-6-16-13(12)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8H,7H2 |
InChI Key |
JIVKGUYERSSTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.